4-(5-bromothiophen-2-yl)oxan-4-ol
Description
4-(5-Bromothiophen-2-yl)oxan-4-ol is a heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 5-bromothiophen-2-yl group and a hydroxyl group. Its molecular formula is C₉H₁₁BrO₂S, with a molecular weight of 263.15 g/mol . While its CAS number remains unspecified in available literature, PubChemLite records indicate 12 patents referencing this compound, suggesting industrial or pharmacological relevance .
Properties
CAS No. |
140618-92-4 |
|---|---|
Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Formation of 4-(5-Bromothiophen-2-yl)oxan-4-ol: : The brominated thiophene is then reacted with tetrahydropyran-4-ol. This step involves a nucleophilic substitution reaction where the hydroxyl group of tetrahydropyran-4-ol attacks the brominated carbon of 5-bromothiophene, forming the desired compound.
Industrial Production Methods
Industrial production of 4-(5-bromothiophen-2-yl)oxan-4-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 4-(5-bromothiophen-2-yl)oxan-4-ol can undergo oxidation to form a ketone or aldehyde.
-
Reduction: : The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Formation of 4-(5-bromothiophen-2-yl)oxan-4-one.
Reduction: Formation of 4-(thiophen-2-yl)oxan-4-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(5-Bromothiophen-2-yl)oxan-4-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, 4-(5-bromothiophen-2-yl)oxan-4-ol can be used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene moiety is particularly useful in the development of conductive materials.
Mechanism of Action
The mechanism by which 4-(5-bromothiophen-2-yl)oxan-4-ol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazine Derivatives
Benzothiazine derivatives, such as 4-(Z)-(Bromomethylidene)-6-chloro-2-(substituted)-4H-3,1-benzothiazines , share structural motifs with the target compound, including bromine and sulfur-containing heterocycles. For example:
- 4-(Z)-(Bromomethylidene)-6-chloro-2-(4-methylphenoxy)-4H-3,1-benzothiazine (mp: 173°C) exhibits a benzothiazine core with bromine and aryloxy substituents.
Functional Group and Reactivity Differences
- Methyl 4-(5-bromothiophen-2-yl)-2-diazopent-4-enoate (): This diazo compound contains a bromothiophene group but replaces the oxane ring with an ester and diazo functionality. The diazo group enables cyclopropanation or carbene insertion, contrasting with the hydroxyl group in the target compound, which may favor nucleophilic reactions .
- GAT154 (): A cyclopentaquinoline sulfonamide derivative with a bromothiophene substituent.
Structural Analogs with Oxane Moieties
- 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (): Shares the oxan-4-ol scaffold but substitutes the bromothiophene with a methylpyrazole group. The pyrazole’s nitrogen atoms enable coordination chemistry, while the absence of bromine reduces molecular weight (182.22 g/mol ) and alters electronic properties .
- 4-{[(5-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol (): Replaces the oxane ring with a cyclohexanol core. The amino linker introduces basicity, and the larger molecular weight (305.28 g/mol) may affect pharmacokinetic properties .
Data Table: Key Properties of 4-(5-Bromothiophen-2-yl)oxan-4-ol and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
